FAM amine, 6-isomer

Description

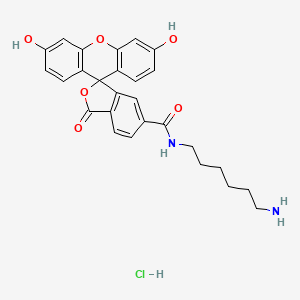

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(6-aminohexyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBCBUGWIUDCSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Carboxyfluorescein Amine: Structure, Properties, and Bioconjugation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-carboxyfluorescein (6-FAM) amine, a key fluorescent reagent for labeling biomolecules. It clarifies the chemical nature of this derivative, presents its physicochemical properties, and offers detailed protocols for its application in bioconjugation, empowering researchers to effectively utilize this tool in their studies.

Core Structure of 6-Carboxyfluorescein Amine

Contrary to what the name might imply, "6-carboxyfluorescein amine" does not typically refer to a structure where the carboxylic acid on the fluorescein core is replaced by an amine group. Instead, in commercially available reagents, the carboxyl group of 6-carboxyfluorescein is covalently linked to a diamine spacer, such as cadaverine (1,5-diaminopentane). This results in a molecule that retains the fluorescent properties of the 6-FAM core while presenting a terminal primary aliphatic amine. This primary amine serves as a versatile nucleophilic handle for conjugation to various electrophilic groups on target biomolecules.

Below is a diagram of the representative structure of 6-carboxyfluorescein amine, specifically the cadaverine conjugate of 6-FAM.

Physicochemical Properties

6-FAM amine is a bright, green-fluorescent dye ideal for applications requiring high sensitivity. Its spectral properties are nearly identical to the parent 6-carboxyfluorescein, making it compatible with standard fluorescein (FITC) filter sets and the common 488 nm laser line. The quantitative properties of a typical commercial 6-FAM amine derivative are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₇ClN₂O₆ (as hydrochloride salt) | [1][2][3] |

| Molecular Weight | ~511 g/mol (as hydrochloride salt) | [1][2] |

| Excitation Maximum (λex) | ~490 nm | |

| Emission Maximum (λem) | ~513 nm | |

| Molar Extinction Coeff. | ~80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield | ~0.93 | |

| Solubility | Soluble in DMSO, DMF, Methanol | |

| Purity | ≥95% |

Applications in Bioconjugation

The terminal primary amine of 6-FAM amine is a nucleophile, making it suitable for reaction with various electrophilic functional groups to form stable covalent bonds. This reactivity is the basis for its use in labeling proteins, nucleic acids, and other biomolecules. Key applications include:

-

Reaction with Activated Esters: Covalently labels biomolecules containing N-hydroxysuccinimide (NHS) esters or other activated carboxyl groups.

-

Reductive Amination: Conjugates to biomolecules that possess aldehyde or ketone groups.

-

Enzymatic Labeling: Can serve as a substrate for enzymes like transglutaminases, which catalyze the formation of an isopeptide bond between a glutamine residue on a protein and the primary amine of the dye.

Experimental Protocols

The following are detailed methodologies for common bioconjugation strategies using 6-carboxyfluorescein amine.

Protocol 1: Labeling of an NHS-Ester Activated Protein

This protocol outlines the conjugation of 6-FAM amine to a protein that has been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

6-Carboxyfluorescein amine (e.g., 6-FAM-cadaverine)

-

NHS-ester activated protein

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.5

-

Purification column (e.g., size-exclusion chromatography, SEC)

Procedure:

-

Prepare 6-FAM Amine Stock Solution: Dissolve the 6-FAM amine in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the NHS-ester activated protein in the conjugation buffer to a concentration of 2-10 mg/mL. Buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.

-

Conjugation Reaction:

-

Add the 6-FAM amine stock solution to the protein solution. A 5 to 15-fold molar excess of the amine dye over the protein is recommended as a starting point for optimization.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench Reaction (Optional): To quench any unreacted NHS ester groups on the protein, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Separate the labeled protein conjugate from unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~490 nm (for 6-FAM).

Protocol 2: Labeling via Reductive Amination

This protocol describes the conjugation of 6-FAM amine to a biomolecule containing an aldehyde or ketone group. The reaction proceeds in two steps: the formation of a Schiff base (iminium ion), followed by its reduction to a stable secondary amine linkage.

Materials:

-

6-Carboxyfluorescein amine

-

Aldehyde or ketone-containing biomolecule

-

Reaction Buffer: 200 mM Sodium Borate Buffer, pH 8.5-9.0

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., SEC or dialysis)

Procedure:

-

Prepare Reagents:

-

Dissolve the 6-FAM amine in a minimal amount of DMSO or DMF.

-

Dissolve the carbonyl-containing biomolecule in the reaction buffer.

-

-

Imine Formation and Reduction:

-

Combine the biomolecule solution and the 6-FAM amine solution. A molar excess of the amine dye is typically used.

-

Add sodium cyanoborohydride to the mixture from a freshly prepared stock solution. A final concentration of ~50-100 mM of NaBH₃CN is a common starting point.

-

Incubate the reaction for 12-24 hours at 37°C. The specific temperature and time may require optimization.

-

-

Purification: Remove excess dye and reducing agent by extensive dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.

References

An In-depth Technical Guide to 6-FAM Amine Isomer for Researchers and Drug Development Professionals

Introduction to 6-FAM Amine Isomer

6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye, prized for its bright green emission and compatibility with common fluorescence detection instrumentation.[1] As a derivative of fluorescein, it possesses a high quantum yield and an excitation maximum that aligns well with the 488 nm spectral line of argon-ion lasers.[2] The amine derivative of 6-FAM is specifically designed for coupling to activated carboxylic acid derivatives and for enzymatic transamination labeling.[1][3] This guide focuses on the properties and applications of the single 6-isomer of FAM amine, a crucial tool for labeling peptides, proteins, oligonucleotides, and other biomolecules in various research and diagnostic applications.[1]

Core Properties and Data

The utility of 6-FAM amine in scientific research is underpinned by its specific chemical and spectral properties. The commercially available form is typically a single 6-isomer, ensuring consistency in conjugation and fluorescence.

Table 1: Physicochemical Properties of 6-FAM Amine Isomer

| Property | Value | Source |

| Chemical Name | 6-Carboxyfluorescein amine, single isomer | |

| Molecular Formula | C27H27ClN2O6 | |

| Molecular Weight | 510.97 g/mol | |

| Appearance | Yellow solid | |

| Purity | ≥ 90% (by HPLC) | |

| Solubility | Good in Methanol, DMSO, DMF |

Table 2: Spectral Properties of 6-FAM Amine Isomer

| Property | Value | Source |

| Excitation Maximum (λex) | 490 - 495 nm | |

| Emission Maximum (λem) | 513 - 520 nm | |

| Molar Extinction Coefficient (ε) | 80,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.93 | |

| Recommended Quencher | BHQ-1 |

Experimental Protocols

Protocol 1: General Protein Labeling with Amine-Reactive Dyes

This protocol provides a general procedure for the conjugation of an amine-reactive fluorescent dye, such as a 6-FAM derivative, to a protein.

Materials:

-

Protein/antibody solution (2.0 mg/mL minimum)

-

Amine-reactive 6-FAM dye

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 50 mM sodium borate, pH 8.5 or 100 mM sodium carbonate, pH 8.0-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be labeled in the conjugation buffer to a concentration of at least 2.0 mg/mL.

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive 6-FAM dye in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Conjugation Reaction:

-

While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching the Reaction (Optional): To stop the labeling reaction, add the quenching solution and incubate for 10-15 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of 6-FAM (~494 nm, A494).

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm should be applied.

-

The DOL is the molar ratio of the dye to the protein.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with 6-FAM amine.

Signaling Pathway and Application Insights

6-FAM is not directly involved in cell signaling pathways but serves as a reporter molecule in various assays designed to study these pathways. For instance, 6-FAM labeled oligonucleotides are extensively used as probes in quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to quantify gene expression levels, which are often modulated by signaling pathways.

The following diagram illustrates the logic of using a 6-FAM labeled probe in a hybridization-based detection assay.

References

6-FAM Amine: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of 6-FAM (6-Carboxyfluorescein) amine, a widely used fluorescent label in biological research and drug development. This document details the dye's key photophysical parameters, outlines experimental protocols for their determination, and explores the influence of environmental factors on its fluorescence.

Core Spectral and Photophysical Properties

6-FAM amine is a derivative of fluorescein, one of the most common fluorophores utilized for labeling biomolecules. Its popularity stems from a combination of a high absorption coefficient, excellent fluorescence quantum yield, and good water solubility. The spectral properties of 6-FAM are characterized by excitation in the blue region of the visible spectrum and emission in the green region, making it compatible with standard fluorescence instrumentation, including flow cytometers, fluorescence microscopes, and plate readers.[1]

The key spectral and photophysical properties of 6-FAM amine are summarized in the tables below. These values represent a consensus from various sources and can be influenced by the specific experimental conditions.

Table 1: Spectral Properties of 6-FAM Amine

| Property | Value | Notes |

| Excitation Maximum (λex) | ~495 nm | In aqueous buffer at pH > 7[1][2][3][4] |

| Emission Maximum (λem) | ~520 nm | In aqueous buffer at pH > 7 |

| Stokes Shift | ~25 nm | The difference between the excitation and emission maxima. |

Table 2: Photophysical Properties of 6-FAM Amine

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 M⁻¹cm⁻¹ | At the absorption maximum; indicates the efficiency of light absorption. |

| Fluorescence Quantum Yield (Φ) | ~0.9 | Represents the efficiency of converting absorbed photons into emitted photons. |

| Fluorescence Lifetime (τ) | ~4 ns | For the deprotonated (fluorescent) form of the parent compound, fluorescein. |

| pKa | ~6.4 | The pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms are in equilibrium. |

Environmental Effects on Spectral Properties

The fluorescence of 6-FAM amine is sensitive to its local environment, a property that can be both a challenge and an opportunity in experimental design.

pH Sensitivity: The fluorescence intensity of 6-FAM is highly dependent on the pH of the surrounding medium. Below its pKa of approximately 6.4, the molecule exists in a protonated, non-fluorescent lactone form. As the pH increases above the pKa, the molecule deprotonates to form the highly fluorescent dianion. This pH sensitivity makes 6-FAM a useful indicator for intracellular pH measurements. For optimal and stable fluorescence, it is recommended to use 6-FAM in buffers with a pH between 7.5 and 8.5.

Solvent Polarity: The polarity of the solvent can influence the spectral properties of 6-FAM. In general, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This phenomenon, known as solvatochromism, arises from the stabilization of the excited state dipole moment by polar solvent molecules.

Experimental Protocols

Accurate characterization of the spectral properties of 6-FAM amine is crucial for its effective use in quantitative assays. The following sections provide detailed methodologies for key experiments.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum and molar extinction coefficient (ε) can be determined using a UV-Visible spectrophotometer.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 6-FAM amine in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is approximately 495 nm for 6-FAM.

-

Calculation of Molar Extinction Coefficient: According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of 6-FAM amine. The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression.

Measurement of Fluorescence Spectrum and Quantum Yield

The fluorescence emission spectrum and quantum yield (Φ) are determined using a fluorometer. The relative quantum yield is often measured by comparison to a well-characterized fluorescence standard.

Methodology:

-

Selection of a Quantum Yield Standard: Choose a standard with a known quantum yield and with absorption and emission spectra that overlap with 6-FAM. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for this spectral region.

-

Preparation of Solutions: Prepare a series of dilutions of both the 6-FAM amine sample and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of the sample and the standard solutions at the same excitation wavelength.

-

Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates a generalized workflow for the characterization of the spectral properties of a fluorophore like 6-FAM amine.

Caption: Workflow for characterizing 6-FAM amine spectral properties.

Logical Relationship of Spectral Properties

The interplay between absorption, emission, and other photophysical properties is fundamental to understanding the behavior of 6-FAM amine.

Caption: Relationship between 6-FAM amine's photophysical properties.

References

The Synthesis of 6-Aminofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-aminofluorescein, a key fluorescent molecule utilized in various biomedical research and drug development applications. The primary synthetic route involves a multi-step process commencing with the nitration of the fluorescein backbone, followed by isomer separation and subsequent reduction to yield the desired amine functionality. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.

I. Overview of the Synthetic Pathway

The synthesis of 6-aminofluorescein is most commonly achieved through a three-stage process:

-

Synthesis of 5- and 6-Nitrofluorescein: The process begins with the condensation of 4-nitrophthalic acid and resorcinol in the presence of an acid catalyst to produce a mixture of 5- and 6-nitrofluorescein isomers.

-

Isomer Separation: The resulting mixture of nitrofluorescein isomers is then separated to isolate the pure 6-nitrofluorescein. This is a critical step to ensure the regioselectivity of the final product.

-

Reduction of 6-Nitrofluorescein: The isolated 6-nitrofluorescein is subsequently reduced to yield the final product, 6-aminofluorescein.

II. Experimental Protocols and Data

A. Synthesis of 5- and 6-Nitrofluorescein

The initial step involves the acid-catalyzed condensation of 4-nitrophthalic acid with resorcinol. Methanesulfonic acid is a commonly used catalyst and solvent for this reaction.

Experimental Protocol:

-

To a reaction vessel, add 4-nitrophthalic acid and resorcinol.

-

Slowly add methanesulfonic acid while stirring.

-

Heat the reaction mixture to 95-100°C.

-

Maintain the temperature and continue stirring for the specified reaction time.

-

After cooling, quench the reaction by pouring the mixture into a solvent such as water to precipitate the product.

-

Isolate the precipitate by filtration.

-

Heat the precipitate in water to hydrolyze any methanesulfonic acid esters that may have formed.

-

Filter and dry the final product, which is a mixture of 5- and 6-nitrofluorescein.

| Parameter | Value | Reference |

| Reactants | 4-Nitrophthalic Acid, Resorcinol | [1][2] |

| Catalyst/Solvent | Methanesulfonic Acid | [1][2] |

| Reaction Temperature | 95-100°C | [1] |

| Yield (Crude Mixture) | ~98% |

B. Separation of 6-Nitrofluorescein Isomer

The separation of the 5- and 6-nitrofluorescein isomers is crucial for obtaining the pure 6-aminofluorescein. A common method involves the acetylation of the isomer mixture, followed by fractional crystallization.

Experimental Protocol:

-

Acetylate the mixture of 5- and 6-nitrofluorescein using an acetylating agent such as acetic anhydride or propionic anhydride.

-

Perform fractional crystallization of the resulting diacetate or dipropionate esters from a suitable solvent system (e.g., ethanol-toluene).

-

The different solubilities of the 5- and 6-isomers allow for their separation.

-

Collect the crystals of the desired 6-nitrofluorescein diacetate.

-

Hydrolyze the purified 6-nitrofluorescein diacetate to remove the acetyl groups.

| Parameter | Value | Reference |

| Method | Acetylation followed by fractional crystallization | |

| Acetylating Agent | Acetic Anhydride or Propionic Anhydride | |

| Crystallization Solvent | Ethanol-Toluene |

C. Reduction of 6-Nitrofluorescein to 6-Aminofluorescein

The final step is the reduction of the nitro group of the purified 6-nitrofluorescein to an amine group. A mixture of sodium sulfide and sodium hydrosulfide is an effective reducing agent for this transformation.

Experimental Protocol:

-

Dissolve the purified 6-nitrofluorescein (or its diacetate) in an aqueous solution of sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction for completion.

-

After the reduction is complete, cool the reaction mixture.

-

Precipitate the 6-aminofluorescein by adjusting the pH with an acid (e.g., acetic acid).

-

Collect the precipitate by filtration and wash it.

-

Purify the 6-aminofluorescein by crystallization.

| Parameter | Value | Reference |

| Reducing Agents | Sodium Sulfide (Na₂S), Sodium Hydrosulfide (NaHS) | |

| Reaction Conditions | Aqueous solution, Reflux | |

| Yield (6-aminofluorescein) | ~60% |

III. Logical Workflow for Synthesis and Purification

The following diagram illustrates the decision-making process and workflow for the synthesis and purification of 6-aminofluorescein.

References

6-FAM Amine in Molecular Biology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein, commonly known as 6-FAM, is a highly versatile fluorescent dye belonging to the fluorescein family. Its amine-reactive derivative, 6-FAM amine, is a cornerstone in molecular biology for the fluorescent labeling of biomolecules. This guide provides a comprehensive overview of the core applications, detailed experimental protocols, and quantitative data associated with 6-FAM amine, empowering researchers to effectively integrate this powerful tool into their workflows. 6-FAM is widely utilized for its bright green fluorescence, good water solubility, and compatibility with most fluorescence detection instruments.[1]

The primary utility of 6-FAM amine lies in its ability to covalently label molecules containing primary or secondary aliphatic amines. This amine-reactive property makes it an ideal choice for tagging oligonucleotides, proteins, and peptides. Key applications include real-time PCR, DNA sequencing, fragment analysis, and fluorescence in situ hybridization (FISH).[2][3]

Core Properties and Chemical Reactivity

6-FAM amine is a derivative of fluorescein that contains an amine group, which allows it to be conjugated to various biomolecules.[4] The addition of this amine group makes the compound reactive with electrophiles such as activated esters (e.g., NHS esters) and can also be conjugated to carbonyl compounds like aldehydes and ketones through reductive amination. This reactivity is fundamental to its application in labeling biomolecules.

Spectroscopic Properties

The fluorescence of 6-FAM is pH-dependent, with reduced fluorescence below pH 7. Therefore, it is typically used in a pH range of 7.5 to 8.5 for optimal performance.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Molecular Weight | ~376.3 g/mol | |

| Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.93 |

Key Applications in Molecular Biology

Oligonucleotide Labeling

6-FAM is a popular choice for labeling oligonucleotides at either the 5' or 3' end. These labeled oligonucleotides serve as probes and primers in a multitude of applications.

-

Real-Time PCR (qPCR): 6-FAM is frequently used as the reporter dye in TaqMan® probes. In this assay, the probe, which also contains a quencher, hybridizes to the target DNA sequence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher and resulting in a fluorescent signal that is proportional to the amount of amplified product.

-

DNA Sequencing and Fragment Analysis: 6-FAM labeled primers are extensively used in Sanger sequencing and DNA fragment analysis applications such as short tandem repeat (STR) analysis, microsatellite marker analysis, and SNP genotyping. The fluorescently labeled fragments are separated by size using capillary electrophoresis and detected by a laser, allowing for high-resolution analysis of DNA length polymorphisms.

Protein and Peptide Labeling

The amine groups present in lysine residues and the N-terminus of proteins and peptides can be readily labeled with 6-FAM amine derivatives (often in the form of an NHS ester). This allows for the fluorescent tracking and quantification of proteins in various assays.

Experimental Workflows and Logical Relationships

TaqMan® Probe-Based Real-Time PCR Workflow

References

An In-depth Technical Guide to Fluorescein Amine Derivatives for Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescein amine derivatives, their chemical properties, and their applications in the fluorescent labeling of biomolecules. It is intended to be a practical resource for researchers in life sciences and drug development, offering detailed protocols and quantitative data to facilitate experimental design and execution.

Introduction to Fluorescein Amine Derivatives

Fluorescein and its derivatives are among the most widely used fluorophores for labeling proteins, nucleic acids, and other biomolecules.[1] Their popularity stems from a combination of a high absorption coefficient, excellent fluorescence quantum yield, and good water solubility.[1] Amine-reactive derivatives of fluorescein are particularly useful as they readily form stable covalent bonds with the primary amino groups present in proteins and other biomolecules.[2]

The two most common amine-reactive functional groups are the isothiocyanate (-N=C=S) and the succinimidyl ester (NHS ester). Fluorescein isothiocyanate (FITC) reacts with primary amines to form a stable thiourea linkage, while succinimidyl esters form an even more stable amide bond.[3]

Core Fluorescein Amine Derivatives: A Comparative Overview

Several fluorescein derivatives are available for amine labeling, each with distinct properties. The choice of a specific derivative often depends on the application, the nature of the biomolecule to be labeled, and the desired stability of the conjugate.

| Derivative | Abbreviation | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) |

| Fluorescein Isothiocyanate (Isomer I) | FITC | Isothiocyanate | 495 | 525 | 389.4 |

| 5-(and-6)-Carboxyfluorescein, succinimidyl ester | 5(6)-FAM, SE | Succinimidyl Ester | 492 | 517 | 473.4 |

| 5-Carboxyfluorescein diacetate, succinimidyl ester | 5-CFDA, SE | Succinimidyl Ester | 492 | 517 | 557.5 |

Note: Spectral properties can be influenced by the local environment and pH.[3]

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental procedures is crucial for understanding and implementing labeling protocols. The following diagrams illustrate the key processes involved in using fluorescein amine derivatives.

Chemical Reaction of Amine-Reactive Fluorescein

This diagram illustrates the fundamental chemical reaction between a primary amine, typically on a protein, and the two most common amine-reactive groups of fluorescein derivatives: isothiocyanate and succinimidyl ester.

Caption: Reaction of primary amines with fluorescein derivatives.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps in a typical protein labeling experiment using an amine-reactive fluorescein derivative.

Caption: Workflow for fluorescently labeling proteins.

Cell Labeling and Proliferation Assay Workflow

This diagram illustrates the process of labeling live cells with a cell-permeant fluorescein derivative, such as CFSE, to track cell proliferation.

Caption: Workflow for cell labeling and proliferation analysis.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and cells with fluorescein amine derivatives.

Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol is a general guideline for labeling proteins with FITC. Optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0 or PBS, pH 7.4)

-

Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5 or 50 mM NH₄Cl)

-

Gel filtration column or dialysis tubing

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

-

If the protein solution contains amine-containing buffers (e.g., Tris or glycine) or sodium azide, dialyze it extensively against the labeling buffer.

-

-

FITC Solution Preparation:

-

Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

-

-

Labeling Reaction:

-

Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of FITC to protein.

-

Protect the reaction mixture from light by wrapping the container in aluminum foil.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with continuous stirring.

-

-

Quenching the Reaction:

-

(Optional but recommended) Add the quenching buffer to the reaction mixture and incubate for an additional 30 minutes to 2 hours to stop the reaction by reacting with excess FITC.

-

-

Purification:

-

Separate the labeled protein from unreacted FITC and other byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate buffer (e.g., PBS).

-

The FITC-labeled protein will appear as a colored band that separates from the free dye.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).

-

Calculate the protein concentration and the concentration of conjugated FITC to determine the molar ratio of dye to protein.

-

Cell Labeling with Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)

This protocol describes the labeling of live cells with CFDA-SE for proliferation analysis. Note that the non-acetylated form, carboxyfluorescein succinimidyl ester (CFSE), is not cell-permeable.

Materials:

-

Cells in single-cell suspension

-

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), with or without 0.1% BSA

-

Complete cell culture medium (containing serum)

Procedure:

-

CFDA-SE Stock Solution Preparation:

-

Prepare a 2-10 mM stock solution of CFDA-SE in anhydrous DMSO.

-

Aliquot into single-use vials and store at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in PBS or HBSS, with or without 0.1% BSA.

-

-

Labeling:

-

Dilute the CFDA-SE stock solution in the same buffer used for cell suspension to a 2X working concentration (typically 1-10 µM, final concentration will be 0.5-5 µM).

-

Add an equal volume of the 2X CFDA-SE solution to the cell suspension.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

-

Quenching and Washing:

-

To stop the labeling reaction, add an equal volume of complete culture medium (containing serum) and incubate for 5 minutes. The proteins in the serum will react with any remaining CFDA-SE.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells at least once with complete culture medium to remove any unincorporated dye.

-

-

Cell Culture and Analysis:

-

Resuspend the labeled cells in fresh complete medium and culture under standard conditions.

-

At desired time points, harvest the cells and analyze the fluorescence intensity by flow cytometry. Each cell division will result in an approximately two-fold decrease in fluorescence intensity.

-

Conclusion

Fluorescein amine derivatives are invaluable tools for the fluorescent labeling of proteins and cells. By understanding the underlying chemistry and following optimized protocols, researchers can effectively generate fluorescently labeled biomolecules for a wide range of applications, from immunofluorescence and flow cytometry to single-molecule studies. The choice between different derivatives, such as FITC and CFSE, will depend on the specific experimental goals, with FITC being a classic choice for protein conjugation and CFSE being the standard for cell proliferation assays. Careful execution of the labeling and purification steps is critical for obtaining high-quality, reproducible results.

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with 6-FAM Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein (6-FAM) is one of the most prevalently used fluorescent dyes for labeling oligonucleotides.[1][2] Its popularity stems from its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[3] 6-FAM has an absorbance maximum of approximately 492 nm and an emission maximum of around 517 nm, making it compatible with common fluorescence detection instrumentation.[1][2] This amine-reactive fluorescent label is frequently used in a variety of molecular biology applications, including real-time PCR probes (like TaqMan probes), DNA sequencing, and fluorescence in situ hybridization (FISH).

This document provides detailed protocols for the labeling of amine-modified oligonucleotides with 6-FAM N-hydroxysuccinimide (NHS) ester, a common method for post-synthesis conjugation. The protocols cover the conjugation reaction, purification of the labeled oligonucleotide, and quality control procedures.

Chemical Principle

The labeling of an amine-modified oligonucleotide with 6-FAM NHS ester is a nucleophilic substitution reaction. The primary amine group on the oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the 6-FAM dye to the oligonucleotide, and the release of N-hydroxysuccinimide.

Data Presentation

Table 1: Spectral Properties of 6-FAM

| Property | Wavelength (nm) |

| Maximum Absorbance | 492 |

| Maximum Emission | 517 |

Table 2: Comparison of Purification Methods for 6-FAM Labeled Oligonucleotides

| Purification Method | Purity Achieved | Throughput | Key Advantages | Key Disadvantages |

| Cartridge Purification | Up to 100% | High | Rapid, disposable, good for routine purification. | May not be suitable for all oligonucleotide lengths and modifications. |

| HPLC (High-Performance Liquid Chromatography) | >94% | Low to Medium | High resolution, suitable for complex mixtures and achieving high purity. | Time-consuming, requires specialized equipment. |

| Polyacrylamide Gel Electrophoresis (PAGE) | High | Low | High resolution for long oligonucleotides. | Labor-intensive, potential for sample loss. |

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide with 6-FAM NHS Ester

Materials:

-

Amine-modified oligonucleotide (desalted)

-

6-FAM NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 9.0

-

Nuclease-free water

-

Microcentrifuge tubes

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

-

Prepare the 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with an equal volume of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add a 10-20 fold molar excess of the 6-FAM NHS ester solution to the oligonucleotide solution. The final reaction volume should be kept as small as practical to ensure high concentrations of reactants.

-

Vortex the reaction mixture gently.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a final concentration of 0.1 M Tris buffer, pH 8.0.

Protocol 2: Purification of 6-FAM Labeled Oligonucleotide using Cartridge Purification

Materials:

-

Crude 6-FAM labeled oligonucleotide reaction mixture

-

DMT-on purification cartridge

-

Wash Solution 1: 2% Trifluoroacetic acid (TFA)

-

Wash Solution 2: Salt wash solution (e.g., 2 M TEAA)

-

Wash Solution 3: Deionized water

-

Elution Buffer: 50% Acetonitrile in water with 0.5% Ammonium Hydroxide

-

Collection tubes

Procedure:

-

Prepare the Cartridge: Condition the DMT-on purification cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile, followed by an equilibration buffer.

-

Load the Sample: Dilute the crude labeling reaction mixture with an equal volume of a high-salt loading buffer and load it onto the prepared cartridge.

-

Wash the Cartridge:

-

Wash the cartridge with Wash Solution 2 to remove unbound dye and failure sequences.

-

Wash with Wash Solution 3 (deionized water) to remove salts.

-

-

Cleave the DMT Group: Apply Wash Solution 1 (2% TFA) to the cartridge to cleave the dimethoxytrityl (DMT) group from the successfully synthesized, full-length oligonucleotides. The cleaved DMT group will appear as an orange-colored band.

-

Elute the Labeled Oligonucleotide: Elute the purified, detritylated 6-FAM labeled oligonucleotide using the Elution Buffer.

-

Dry and Resuspend: Dry the eluted sample using a vacuum concentrator (e.g., SpeedVac). Resuspend the purified oligonucleotide in a suitable buffer (e.g., TE buffer, pH 8.0).

Protocol 3: Quality Control of 6-FAM Labeled Oligonucleotide

1. UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 492 nm (for 6-FAM).

-

The ratio of A492/A260 can be used to estimate the labeling efficiency. A ratio between 0.3 and 0.5 is typically considered good for a single-labeled oligonucleotide.

2. HPLC Analysis:

-

Analyze the purified product by reverse-phase or ion-exchange HPLC.

-

A successful labeling and purification will result in a single major peak corresponding to the 6-FAM labeled oligonucleotide. The chromatogram should show a significant reduction in the peak corresponding to the unlabeled oligonucleotide.

3. Mass Spectrometry:

-

Determine the molecular weight of the purified product using MALDI-TOF or ESI mass spectrometry.

-

The observed molecular weight should match the calculated molecular weight of the 6-FAM labeled oligonucleotide.

Visualizations

Caption: Chemical reaction for labeling an amine-modified oligonucleotide with 6-FAM NHS ester.

Caption: Experimental workflow for 6-FAM labeling of oligonucleotides.

Caption: Critical parameters influencing the success of 6-FAM oligonucleotide labeling.

References

Application Notes and Protocols for 6-FAM Amine Conjugation to Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[1][2][3] 6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye that emits in the green spectrum. For covalent attachment to proteins, 6-FAM is commonly used in its amine-reactive form, typically as a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester.[4][5] This form readily reacts with primary amine groups on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This document provides a detailed protocol for the conjugation of 6-FAM-SE to proteins.

Principle of the Reaction

The conjugation of 6-FAM-SE to a protein is a nucleophilic acyl substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the fluorescein dye to the protein, and the release of N-hydroxysuccinimide. The reaction is highly dependent on pH, with optimal labeling occurring at a slightly basic pH (8.3-9.0) to ensure that the primary amine groups are in a non-protonated, nucleophilic state.

Quantitative Data Summary

Successful protein labeling depends on several key parameters. The following table summarizes the recommended quantitative data for the conjugation of 6-FAM-SE to proteins, compiled from various sources. It is important to note that these are starting recommendations, and optimal conditions may vary depending on the specific protein.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 20 mg/mL | Higher concentrations can improve reaction kinetics. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Buffer should be free of primary amines (e.g., Tris). |

| Reaction pH | 8.3 - 9.0 | Crucial for ensuring primary amines are deprotonated and reactive. |

| 6-FAM-SE Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh to avoid hydrolysis of the NHS ester. |

| Molar Excess of 6-FAM-SE to Protein | 8:1 to 15:1 | This is a critical parameter to optimize for the desired degree of labeling. |

| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. |

| Reaction Time | 1 - 4 hours | Longer incubation times may be necessary for less reactive proteins. |

| Quenching Reagent | 1 M Tris-HCl or 1.5 M Hydroxylamine, pH 8.5 | Stops the reaction by consuming unreacted NHS ester. |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of 6-FAM-SE to a protein.

Materials and Reagents

-

Protein of interest

-

6-FAM, SE (Succinimidyl Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

1 M Tris-HCl, pH 8.5 (for quenching)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Experimental Workflow Diagram```dot

Caption: Chemical reaction pathway for 6-FAM conjugation.

Troubleshooting and Optimization

-

Low Degree of Labeling:

-

Increase the molar excess of 6-FAM-SE.

-

Ensure the reaction pH is within the optimal range (8.3-9.0).

-

Confirm that the protein buffer is free of primary amines.

-

Increase the reaction time.

-

-

Protein Precipitation:

-

Over-labeling can increase the hydrophobicity of the protein, leading to aggregation. Reduce the molar excess of 6-FAM-SE.

-

Minimize the volume of organic solvent (DMSO/DMF) added to the protein solution by using a more concentrated stock of the dye.

-

-

Loss of Protein Activity:

-

Excessive labeling can potentially modify critical lysine residues involved in protein function. Reduce the molar excess of the dye to achieve a lower DOL.

-

Consider alternative labeling chemistries that target other functional groups if primary amines are essential for activity.

-

By following this detailed protocol and considering the optimization strategies, researchers can successfully conjugate 6-FAM to their protein of interest for a wide range of downstream applications.

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. Labeled antibodies | MBL Life Sience -GLOBAL- [mblbio.com]

- 3. Antibody Fluorescent Labeling | Fluorescent Antibody services USA [biosyn.com]

- 4. Antibody Labeling Ab-10 Rapid Fluorescein Labeling Kit | CAS - Dojindo [dojindo.com]

- 5. Fluorescein - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 6-FAM Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye, prized for its bright green emission and compatibility with common fluorescence detection instrumentation. Its amine-reactive derivative, typically a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester, is a cornerstone reagent for the covalent labeling of biomolecules. This reagent readily reacts with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins and amine-modified oligonucleotides, to form stable amide bonds.[1]

The efficiency of this labeling reaction is paramount for the generation of reliable and highly sensitive probes for a multitude of applications, including immunoassays, fluorescence microscopy, flow cytometry, and nucleic acid analysis.[2] This document provides detailed application notes and protocols for the use of 6-FAM amine-reactive dyes, with a focus on achieving and quantifying optimal labeling efficiency.

Data Presentation: Labeling Efficiency of 6-FAM Succinimidyl Ester

The efficiency of labeling with 6-FAM succinimidyl ester is influenced by several factors, including the concentration of the protein or biomolecule, the molar ratio of dye to protein, and the reaction conditions. The "Degree of Labeling" (DOL), also referred to as the fluorophore-to-protein (F/P) ratio, is a critical parameter for characterizing the final conjugate. An optimal DOL is a balance between achieving a strong fluorescent signal and preserving the biological activity of the labeled molecule, as over-labeling can lead to fluorescence quenching and reduced functionality.[3][4] For antibodies, the ideal DOL typically falls between 2 and 10.[3]

Table 1: General Labeling Efficiency of Amine-Reactive Dyes with Proteins

| Protein Concentration | Expected Labeling Efficiency |

| > 5 mg/mL | > 35% |

| 2.5 mg/mL | ~ 35% |

| 1 mg/mL | 20-30% |

| < 1 mg/mL | < 20% |

Table 2: Physicochemical and Spectroscopic Properties of 6-FAM

| Property | Value |

| Molecular Weight (6-FAM, SE) | 473.39 g/mol |

| Excitation Maximum (λex) | ~496 nm |

| Emission Maximum (λem) | ~516 nm |

| Molar Extinction Coefficient (ε) at λex | ~68,000 M⁻¹cm⁻¹ (for FITC, a close analog) |

| Correction Factor (CF₂₈₀) | ~0.30 (for FITC, a close analog) |

Note: The Correction Factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at the excitation maximum. This is used to correct for the dye's contribution to the absorbance at 280 nm when determining protein concentration.

Experimental Protocols

Protocol 1: Labeling of Proteins with 6-FAM Succinimidyl Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with 6-FAM SE.

Materials:

-

Protein (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS).

-

6-FAM succinimidyl ester (SE).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

-

Purification column (e.g., Sephadex G-25).

-

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

-

Protein Preparation:

-

If the protein solution contains amine-containing substances (e.g., Tris buffer, glycine), perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL.

-

-

Dye Preparation:

-

Allow the vial of 6-FAM SE to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of 6-FAM SE in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the Reaction Buffer to the protein solution.

-

While gently vortexing, slowly add the desired volume of the 10 mM 6-FAM SE stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column.

-

Elute the labeled protein with PBS. The first colored fraction to elute contains the 6-FAM labeled protein.

-

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of 6-FAM (~496 nm).

Procedure:

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified 6-FAM labeled protein solution at 280 nm (A₂₈₀) and ~496 nm (A_max) using a spectrophotometer. Dilute the sample if the absorbance is too high.

-

-

Calculations:

-

Protein Concentration (M): Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for 6-FAM at 280 nm (~0.30).

-

-

Dye Concentration (M): Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of 6-FAM at its λ_max (~68,000 M⁻¹cm⁻¹).

-

-

Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling and DOL Determination

Caption: Workflow for 6-FAM labeling of proteins and DOL determination.

NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

Caspase Activation Pathway (Extrinsic)

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 6-FAM Amine for Flow Cytometry

Introduction

6-Carboxyfluorescein (6-FAM) is a derivative of the widely used fluorescent dye, fluorescein.[1][2] It is characterized by its bright green fluorescence, with an absorption maximum around 495 nm and an emission maximum at approximately 517-519 nm.[1][2][3] These spectral properties make 6-FAM an excellent choice for flow cytometry applications, as it is efficiently excited by the common 488 nm blue laser line found in most cytometers.

For biological applications, 6-FAM is typically used in its amine-reactive form, such as a succinimidyl ester (SE) or NHS-ester. This form readily reacts with primary amine groups (such as the ε-amino groups of lysine residues) on proteins to form stable, covalent carboxamide bonds. This process allows for the straightforward labeling of antibodies, peptides, and other biomolecules, turning them into specific fluorescent probes for detecting cellular targets. Compared to its predecessor, Fluorescein isothiocyanate (FITC), 6-FAM conjugates are more resistant to hydrolysis, offering greater stability.

The primary application of 6-FAM in flow cytometry is immunophenotyping, where a 6-FAM-labeled antibody is used to identify and quantify specific cell populations based on the expression of cell surface or intracellular proteins.

Key Properties and Data

The essential characteristics of 6-FAM are summarized below, providing researchers with the necessary information for experimental setup.

| Property | Value | Source(s) |

| Full Name | 6-Carboxyfluorescein | |

| Molecular Formula | C₂₁H₁₂O₇ | |

| Molar Mass | 376.32 g/mol | |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~517-519 nm | |

| Recommended Laser | 488 nm (Blue) | |

| Appearance | Yellow-orange solid | |

| Solubility | Soluble in DMSO, DMF, and water (pH > 6) | |

| Storage | Store at 4°C to -20°C, protected from light |

Experimental Protocols

Protocol 1: Conjugation of 6-FAM Succinimidyl Ester (SE) to an Antibody

This protocol details the process for covalently labeling an antibody with an amine-reactive 6-FAM dye.

A. Materials Required

-

Antibody (or other protein) to be labeled (at >2 mg/mL in an amine-free buffer like PBS).

-

6-FAM Succinimidyl Ester (lyophilized).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

-

Purification column (e.g., Sephadex G-25) or ultrafiltration vial (e.g., 10K MWCO for IgG).

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

B. Procedure

-

Antibody Preparation:

-

If the antibody solution contains amine-containing substances like Tris, glycine, or stabilizers like BSA, it must be purified. Use an ultrafiltration device or dialysis to exchange the buffer to the Reaction Buffer.

-

Adjust the antibody concentration to at least 2 mg/mL in the Reaction Buffer.

-

-

Dye Preparation:

-

Allow the vial of 6-FAM SE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the 6-FAM SE in anhydrous DMSO. This solution should be prepared fresh for each labeling reaction.

-

-

Labeling Reaction:

-

While gently stirring or vortexing, add the 6-FAM SE stock solution to the antibody solution. A starting molar excess ratio of 10:1 to 15:1 (dye:protein) is recommended. This ratio should be optimized for each specific protein.

-

Incubate the reaction for 60 minutes at room temperature, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the 6-FAM-conjugated antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration vial.

-

Elute with PBS. The first colored band to emerge from the column is the labeled antibody.

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (to a final concentration of 5-10 mg/mL) and a preservative like sodium azide (0.01-0.03%).

-

Protocol 2: Cell Surface Staining with 6-FAM-Conjugated Antibody

This protocol provides a step-by-step guide for staining suspended cells for flow cytometry analysis.

A. Materials Required

-

Single-cell suspension (1 x 10⁶ cells per sample).

-

6-FAM-conjugated primary antibody.

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-5% BSA or FCS and 0.1% sodium azide).

-

Fc Receptor Blocking solution (optional, e.g., anti-CD16/CD32 for mouse cells or commercial Fc block).

-

Viability Dye (optional, to exclude dead cells).

-

Flow cytometry tubes.

B. Procedure

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Wash the cells by adding Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and discarding the supernatant.

-

Resuspend the cell pellet in Staining Buffer and adjust the concentration to approximately 1 x 10⁶ cells/100 µL.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To reduce non-specific antibody binding, pellet the cells and resuspend them in Fc Blocking solution.

-

Incubate for 10-15 minutes on ice. Do not wash the cells after this step.

-

-

Antibody Staining:

-

Add the predetermined optimal amount of 6-FAM-conjugated antibody directly to the cell suspension.

-

Incubate for 20-30 minutes at 4°C (on ice) in the dark to prevent photobleaching and receptor internalization.

-

-

Washing:

-

Wash the cells 2-3 times with 2 mL of cold Staining Buffer per wash. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

-

Final Resuspension and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of Staining Buffer.

-

If desired, add a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

-

Keep the samples on ice and protected from light until analysis on the flow cytometer. For storage up to a few days, cells can be fixed in 1% paraformaldehyde.

-

Visualized Workflows and Pathways

Caption: Workflow for 6-FAM antibody conjugation.

Caption: Workflow for cell staining and analysis.

Caption: Detection of CD4 in a T-cell activation pathway.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | Insufficient antibody concentration. | Titrate the antibody to determine the optimal staining concentration. |

| Low target protein expression. | Ensure the target is expressed on your cell type; use a positive control cell line. | |

| Poor conjugation efficiency (low DOL). | Optimize the dye-to-protein molar ratio during the conjugation reaction. | |

| Photobleaching of 6-FAM. | Keep stained samples protected from light at all times. | |

| Incorrect cytometer settings. | Ensure the 488 nm laser is active and the correct emission filter (e.g., 530/30 BP) is selected. Check compensation settings. | |

| High Background / Non-specific Staining | Antibody concentration is too high. | Reduce the amount of antibody used. Perform a titration experiment. |

| Non-specific binding to Fc receptors. | Pre-incubate cells with an Fc receptor blocking reagent. | |

| Dead cells are binding the antibody. | Use a viability dye to gate on live cells during analysis. | |

| Inadequate washing. | Increase the number of wash steps or the volume of wash buffer after antibody incubation. | |

| High Event Rate / Cell Clumping | Cell concentration is too high. | Reduce cell concentration to 0.5-1 x 10⁶ cells/mL for analysis. |

| Vigorous vortexing or centrifugation. | Handle cells gently; avoid high-speed centrifugation or harsh vortexing. |

References

Purifying 6-FAM Labeled Peptides: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide array of biological research and drug development applications. Among the various fluorophores, 6-carboxyfluorescein (6-FAM) is a popular choice due to its cost-effectiveness and spectral properties that are compatible with common fluorescence detection equipment.[1][2][3] The purification of these labeled peptides is a critical step to ensure the accuracy and reliability of experimental results by removing unlabeled peptides, excess dye, and other impurities generated during synthesis.[4][5] This document provides detailed protocols and application notes for the purification of 6-FAM labeled peptides, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard and highly effective method.

Challenges in Purification

The purification of 6-FAM labeled peptides presents several challenges:

-

Hydrophobicity: The addition of the 6-FAM moiety increases the hydrophobicity of the peptide, which can sometimes lead to aggregation, especially with already hydrophobic peptide sequences.

-

Incomplete Reactions: The labeling reaction may not proceed to completion, resulting in a mixture of labeled and unlabeled peptides that need to be separated.

-

Side Products: The synthesis and labeling process can generate various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups.

-

Photobleaching: Fluorescein is susceptible to photobleaching, which requires careful handling of the labeled peptide during and after purification.

Experimental Workflow

The overall process for generating and purifying 6-FAM labeled peptides typically follows the workflow illustrated below. This process begins with solid-phase peptide synthesis (SPPS), followed by on-resin labeling with 6-FAM, cleavage from the resin, and finally, purification and analysis.

Caption: General workflow for the synthesis and purification of 6-FAM labeled peptides.

Purification Protocols

The primary method for purifying 6-FAM labeled peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). For less stringent purity requirements or as a pre-purification step, Solid-Phase Extraction (SPE) can be utilized.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase (commonly C18-modified silica) retains the more hydrophobic molecules, which are then eluted by increasing the concentration of an organic solvent in the mobile phase.

Materials and Reagents:

-

Crude 6-FAM labeled peptide, lyophilized

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

-

Preparative RP-HPLC system with a C18 column

-

Analytical RP-HPLC system with a C18 column

-

Mass spectrometer (MS)

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small percentage of ACN in water or Solvent A). Filter the sample to remove any particulates.

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a scouting gradient, for example, 5% to 95% Solvent B over 30 minutes, to determine the retention time of the labeled peptide. The 6-FAM labeled peptide will be more hydrophobic and thus have a longer retention time than the unlabeled peptide.

-

Optimize the gradient to achieve good separation between the desired product and major impurities.

-

-

Preparative Scale Purification:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

-

Load the dissolved crude peptide onto the column.

-

Run the optimized gradient, collecting fractions as the peaks elute. The chromatogram should be monitored at two wavelengths: ~220 nm for the peptide backbone and ~494 nm for the 6-FAM dye.

-

-

Fraction Analysis:

-

Analyze the collected fractions using analytical HPLC to determine their purity.

-

Confirm the identity of the product in the pure fractions using mass spectrometry.

-

-

Lyophilization:

-

Pool the fractions that meet the desired purity level (typically >95%).

-

Freeze-dry (lyophilize) the pooled fractions to obtain the purified peptide as a powder.

-

Caption: Detailed workflow for RP-HPLC purification of 6-FAM labeled peptides.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can be used for desalting or as a rapid, less resolving purification method to remove excess reagents and some impurities. A C18-based sorbent is typically used.

Materials and Reagents:

-

Crude 6-FAM labeled peptide

-

C18 SPE cartridge

-

Activation Solution: 100% Acetonitrile (ACN)

-

Equilibration Solution: 0.1% TFA in water

-

Wash Solution: 0.1% TFA in 5% ACN/water

-

Elution Solution: 0.1% TFA in 50-70% ACN/water

Methodology:

-

Cartridge Preparation:

-

Activate the C18 cartridge by passing 2-3 column volumes of the Activation Solution.

-

Equilibrate the cartridge by passing 2-3 column volumes of the Equilibration Solution. Do not let the cartridge run dry.

-

-

Sample Loading:

-

Dissolve the crude peptide in the Equilibration Solution and load it onto the cartridge.

-

-

Washing:

-

Pass 2-3 column volumes of the Wash Solution through the cartridge to remove salts and hydrophilic impurities.

-

-

Elution:

-

Elute the 6-FAM labeled peptide with 1-2 column volumes of the Elution Solution. The higher concentration of organic solvent will displace the hydrophobic peptide from the C18 sorbent.

-

-

Analysis and Lyophilization:

-

Analyze the eluted sample by analytical HPLC and MS to confirm the presence and approximate purity of the product.

-

Lyophilize the sample if necessary.

-

Data Presentation

The success of the purification is determined by the purity and recovery of the 6-FAM labeled peptide. The following table presents representative data for the purification of a hypothetical 15-amino acid peptide labeled with 6-FAM.

| Parameter | Crude Product | After SPE | After RP-HPLC |

| Purity (by HPLC at 220 nm) | ~45% | ~60% | >95% |

| Purity (by HPLC at 494 nm) | ~55% | ~70% | >98% |

| Overall Yield | 100% | ~85% | ~30% |

| Major Impurities | Unlabeled peptide, truncated sequences, synthesis reagents | Unlabeled peptide, truncated sequences | Minor synthesis-related side products |

Conclusion

The purification of 6-FAM labeled peptides is a crucial step for their application in research and development. RP-HPLC is the gold standard for achieving high purity, while SPE can be a useful tool for initial cleanup. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully purify their 6-FAM labeled peptides, ensuring the integrity and reliability of their downstream applications. Careful optimization of the purification strategy is necessary to maximize both purity and yield.

References

6-FAM Amine as a Fluorescent Probe for DNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye that serves as a robust probe for the labeling and detection of DNA. Its bright green fluorescence, good water solubility, and compatibility with common fluorescence detection instrumentation make it an ideal choice for a variety of applications in molecular biology and drug development. 6-FAM can be conjugated to DNA oligonucleotides, enabling sensitive detection in techniques such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing. This document provides detailed application notes and protocols for the use of 6-FAM as a fluorescent DNA probe.

Physicochemical and Spectroscopic Properties of 6-FAM

6-FAM is a derivative of fluorescein that possesses a carboxylic acid group, allowing for covalent attachment to other molecules. The spectroscopic properties of 6-FAM are pH-dependent, with optimal fluorescence in the pH range of 7.5 to 8.5.[1] Below pH 7, the fluorescence intensity of FAM decreases due to protonation.[1]

Table 1: Quantitative Data for 6-FAM as a DNA Probe

| Property | Value | Conditions |

| Maximum Excitation Wavelength (λex) | ~495 nm | pH > 9.0 in DMSO or DMF |

| Maximum Emission Wavelength (λem) | ~517 nm | pH > 9.0 in DMSO or DMF |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | at 494 nm |

| Fluorescence Quantum Yield (Φ) | ~0.9 | Conjugated to DNA |

| Fluorescence Lifetime (τ) | ~4.1 ns | Conjugated to DNA |

Applications of 6-FAM Labeled DNA Probes

6-FAM labeled oligonucleotides are integral to numerous molecular biology techniques:

-

Real-Time Quantitative PCR (qPCR): 6-FAM is commonly used as the reporter dye in TaqMan® probes.[2][3] These probes are designed to hybridize to a specific target sequence between the forward and reverse primers. The 5' exonuclease activity of the DNA polymerase cleaves the probe during extension, separating the 6-FAM reporter from a quencher dye and resulting in a detectable fluorescent signal that is proportional to the amount of amplified product.[4]

-

DNA Sequencing: 6-FAM labeled primers are utilized in Sanger sequencing to generate fluorescently labeled DNA fragments that can be detected by automated sequencing instruments.

-

Fluorescence In Situ Hybridization (FISH): 6-FAM labeled DNA probes are used to visualize specific DNA sequences within chromosomes or cells.

-

Fragment Analysis: In techniques like Amplified Fragment Length Polymorphism (AFLP), 6-FAM labeled primers are used to generate fluorescently tagged DNA fragments for genotyping and genetic analysis.

-

Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a 5'-fluorophore (like 6-FAM) and a 3'-quencher. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a fluorescent signal.

Signaling Pathway: Mechanism of a 6-FAM Labeled TaqMan® Probe

The following diagram illustrates the mechanism of a 6-FAM labeled TaqMan® probe in a qPCR reaction.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified DNA with 6-FAM NHS Ester

This is the most common and reliable method for labeling DNA with 6-FAM. It requires an oligonucleotide that has been synthesized with a primary amine group, typically at the 5' or 3' end.

Materials:

-

Amine-modified DNA oligonucleotide

-

6-FAM N-hydroxysuccinimide (NHS) ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., desalting column or HPLC)

-

Nuclease-free water

Procedure:

-

Prepare the 6-FAM NHS Ester Stock Solution: Dissolve the 6-FAM NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

-

Prepare the Amine-Modified DNA: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.

-

Labeling Reaction: a. Add the 6-FAM NHS ester solution to the DNA solution. A 5-10 fold molar excess of the NHS ester to the DNA is recommended for efficient labeling. b. Mix the reaction thoroughly by vortexing and then centrifuge briefly. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification of the Labeled DNA: a. Purify the 6-FAM labeled oligonucleotide from the unreacted dye and other reaction components. This can be achieved using a desalting column, ethanol precipitation, or reverse-phase HPLC for higher purity. b. For desalting column purification, follow the manufacturer's instructions. c. For ethanol precipitation, add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the DNA, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.

-

Quantification and Storage: a. Determine the concentration and labeling efficiency of the 6-FAM labeled DNA using UV-Vis spectrophotometry. Measure the absorbance at 260 nm (for DNA) and 494 nm (for 6-FAM). b. Store the labeled DNA at -20°C, protected from light.

Protocol 2: Enzymatic 3' End Labeling of DNA with 6-FAM using Terminal Deoxynucleotidyl Transferase (TdT)

This method allows for the direct labeling of the 3' end of a DNA oligonucleotide with a 6-FAM-modified deoxynucleotide.

Materials:

-

DNA oligonucleotide

-

6-FAM-12-dUTP (or other 6-FAM labeled dNTP)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

TdT Reaction Buffer (5X)

-

Nuclease-free water

-

0.5 M EDTA

-

Purification column (e.g., desalting column)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents on ice:

-

DNA oligonucleotide (10 pmol)

-

TdT Reaction Buffer (5X) - 10 µL

-

6-FAM-12-dUTP (1 mM) - 1 µL

-

TdT (20 units) - 1 µL

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Mix the reaction gently and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purification: Purify the labeled DNA using a desalting column to remove unincorporated 6-FAM-12-dUTP and other reaction components.

-

Storage: Store the 3'-end labeled DNA at -20°C, protected from light.

Experimental Workflow for Creating and Using 6-FAM Labeled DNA Probes

The following diagram outlines the general workflow from probe design to its application in a qPCR experiment.

Troubleshooting